1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-chlorophenyl)urea

Lipophilicity Drug Design Physicochemical Properties

Researchers profiling FLT3 inhibitors often lack quantitative SAR data for meta-halogen substitutions, risking suboptimal target engagement. This N-(5-tert-butyl-isoxazol-3-yl)-N′-(3-chlorophenyl)urea (CAS 852670-31-6) fills that gap. - **Differentiator**: Direct comparator to 3-fluoro and 4-chloro analogs; predicted LogP 3.44 (vs. 3.40 for 4-Cl isomer) for permeability optimization. - **Utility**: Synthetically accessible 3-chloro handle for affinity probes or microsomal stability assays. - **Supply**: ≥95% purity, consistent 2-8°C storage, multi-vendor availability ensures reproducibility.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
CAS No. 852670-31-6
Cat. No. B4840489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-chlorophenyl)urea
CAS852670-31-6
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-5-9(15)7-10/h4-8H,1-3H3,(H2,16,17,18,19)
InChIKeyKDJOYGGLYSBKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophenyl-Isoxazole Urea: Sourcing & Differentiation Guide


1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-chlorophenyl)urea (CAS 852670-31-6) is a synthetic small molecule belonging to the N-(5-tert-butyl-isoxazol-3-yl)-N′-phenylurea class. Its core structure combines a 5-tert-butyl-isoxazole ring connected via a urea linker to a 3-chlorophenyl moiety. This chemotype has been described in patent and primary literature as a privileged scaffold for targeting receptor tyrosine kinases, particularly FMS-like tyrosine kinase 3 (FLT3), and has been explored for the treatment of acute myeloid leukemia (AML) and other kinase-driven diseases [1][2][3]. The compound is commercially available from multiple vendors at ≥95% purity for research and early-stage discovery applications.

FLT3 kinase inhibitor chemotype for SAR and selectivity profiling studies
3-Chlorophenyl substitution differentiates from other halogen and positional analogs
Multi-vendor availability, research-grade purity, consistent storage specifications

Why This Analog Is Not Interchangeable


Within the N-(5-tert-butyl-isoxazol-3-yl)-N′-phenylurea family, even subtle variations in halogen substitution pattern (e.g., 3-Cl vs. 4-Cl vs. 3-F) or the isoxazole C5 substituent (tert-butyl vs. methyl) produce measurable differences in lipophilicity, electronic distribution, and metabolic stability that can alter target binding kinetics, cellular permeability, and in vivo pharmacokinetics [1][2][3]. Treating these analogs as interchangeable without quantitative differentiation data risks selecting a compound with suboptimal physicochemical properties for a given assay or lead optimization campaign. The evidence guide below provides the head-to-head and class-level quantitative comparisons that support informed procurement decisions.

3-Cl vs 4-Cl positional isomer
Lipophilicity and membrane partitioning may differ, shifting intracellular accumulation in cell-based assays.
tert-Butyl vs methyl isoxazole
Metabolic stability profile may shift; methyl analogs may exhibit reduced half-life in vivo exposure models.
Unsubstituted phenyl analog
Chlorine addition increases logP, altering solubility and protein binding relative to parent scaffold.

Quantitative Differentiation Evidence


Lipophilicity Advantage of 3-Chlorophenyl vs. 4-Chlorophenyl

The 3-chlorophenyl substitution confers a measurably higher predicted lipophilicity compared to the 4-chlorophenyl positional isomer. This difference in ACD/LogP (3.44 vs. 3.40) and the LogD (pH 7.4) (3.58 vs. 3.40) indicates that the target compound is more lipophilic, which may translate to enhanced membrane permeability and different tissue distribution profiles in cell-based and in vivo models . The BCF and KOC values further corroborate this trend (BCF: 308.74 vs. 225.26; KOC: 2106.85 vs. 1681.27). Such differences are critical when selecting a compound for assays where passive diffusion across lipid bilayers is a determinant of intracellular target engagement.

3-Cl vs 4-Cl lipophilicity
Head-to-head
ΔLogP +0.04; ΔLogD (pH 7.4) +0.18; BCF ratio 1.37×
Higher lipophilicity may support cellular permeability profiling.
ACD/Labs predictions; experimental confirmation advised.
Lipophilicity Drug Design Physicochemical Properties Permeability

Predicted LogP Shift vs. Unsubstituted Phenyl Analog

Relative to the unsubstituted phenyl analog (CAS 55807-76-6), the introduction of a chlorine atom at the meta position (target compound) increases the predicted logP (cLogP) by approximately +0.70 units. The target compound's cLogP of ~3.44–3.74 contrasts with the unsubstituted phenyl analog's cLogP estimated at ~2.74–3.04, based on typical chlorine π-contribution values . The fluorochem.co.uk record reports a consensus logP of 4.15 for the target compound, suggesting an even larger differential. This substantial hydrophobicity shift alters the compound's anticipated solubility, protein binding, and membrane partitioning behavior, making the 3-chlorophenyl derivative a distinct chemical entity from the parent phenyl scaffold.

LogP shift vs unsubstituted
Class-level
ΔcLogP ≈ +0.70 to +1.10
Chlorine substitution substantially differentiates scaffold lipophilicity.
Estimated from π contribution; vendor consensus logP 4.15.
Lipophilicity Structure-Activity Relationship Lead Optimization

Metabolic Stability: tert-Butyl vs. Methyl on Isoxazole

The 5-tert-butyl group on the isoxazole ring is a critical structural determinant of oxidative metabolic stability. Environmental fate studies of the related herbicide isouron [3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea] demonstrate that microbial and plant metabolism proceeds primarily via hydroxylation of the tert-butyl group or N-demethylation, with half-lives ranging from 42 to 203 days in soil [1][2]. Conversely, methyl-substituted isoxazole analogs (e.g., 1-(3-chlorophenyl)-3-(5-methylisoxazol-3-yl)urea, CAS 381698-55-1) lack this steric shield and are predicted to undergo more rapid oxidative metabolism due to the absence of the bulky tert-butyl group that hinders CYP450-mediated oxidation. While no direct head-to-head metabolic stability data for the target compound vs. 5-methyl analog are publicly available, the class-level inference is supported by extensive literature on the tert-butyl effect in drug design. This differentiation is particularly relevant for in vivo efficacy studies where systemic exposure duration is critical.

tert-Butyl metabolic shield
Class-level
Isouron analog t1/2 42–203 d (soil); methyl analog predicted shorter
tert-Butyl may confer longer half-life in exposure models.
Environmental fate data; direct microsomal stability pending.
Metabolic Stability Cytochrome P450 In Vitro ADME Half-life

FLT3 Inhibitory Activity of the Core Chemotype

The N-(5-tert-butyl-isoxazol-3-yl)-N′-phenylurea scaffold is a validated FLT3 inhibitory chemotype. In a 2015 study, optimized analogs of this class achieved potent inhibition of FLT3-ITD-driven MV4-11 cell proliferation, with lead compound 16i demonstrating complete tumor regression in an MV4-11 xenograft model at 60 mg/kg/day without observable body weight loss [1]. A 2020 study on the 3-fluorophenyl sub-series identified compound 4d with IC50 values of 0.072 nM (FLT3-ITD), 5.86 nM (FLT3-ITD/F691L), and 3.48 nM (FLT3-ITD/D835Y), demonstrating the scaffold's capacity to overcome drug-resistant mutations [2]. The target compound, bearing a 3-chlorophenyl group in place of the 3-fluorophenyl or elaborated phenyl groups, occupies a distinct and underexplored position in this SAR landscape. While direct FLT3 IC50 data for the target compound itself has not been reported in the public domain, class-level evidence strongly supports its potential as a kinase modulator scaffold warranting further profiling. For reference, the clinical FLT3 inhibitor quizartinib shows IC50 values of 1.1 nM (FLT3-ITD) and 4.2 nM (FLT3-WT) .

FLT3 class activity
Class-level
Class lead IC50: 0.072 nM (FLT3-ITD); quizartinib: 1.1 nM
Supports kinase selectivity profiling for this chemotype.
Data for 3-fluoro analogs; target compound profiling needed.
FLT3 Kinase Acute Myeloid Leukemia Kinase Inhibitor Drug Discovery

Vendor Purity and Storage Specifications

The target compound (CAS 852670-31-6) is commercially available at purities of ≥95% (Fluorochem, Chemscene) and ≥98% (MolCore), with recommended storage at 2–8°C sealed in dry conditions . In contrast, the 4-chlorophenyl positional isomer (CAS 55807-85-7) is available from overlapping vendors at similar purity grades (≥98%), and the 5-methyl analog (CAS 381698-55-1) is offered at ≥95% purity. The target compound's multi-vendor availability at both ≥95% and ≥98% purity grades, with consistent storage recommendations, ensures procurement flexibility and quality assurance for research applications. Notably, the target compound's molecular weight (293.75 g/mol), zero Rule-of-5 violations, and predicted polar surface area (67 Ų) are identical to the 4-chlorophenyl isomer, making the chlorine substitution pattern the sole differentiating physicochemical variable aside from lipophilicity .

Vendor purity & storage
Specification review
≥95–98% purity; 2–8°C sealed dry
Multi-vendor consistency supports reproducible research procurement.
Purity Quality Control Procurement Storage Stability

Optimal Use Cases


Kinase Inhibitor SAR Campaigns Targeting FLT3

The N-(5-tert-butyl-isoxazol-3-yl)-N′-phenylurea scaffold is a validated FLT3 inhibitory chemotype with demonstrated activity against both wild-type and drug-resistant mutant forms of FLT3 (FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L) [1]. The 3-chlorophenyl variant represents an unexplored halogen-substitution position within this SAR landscape. Researchers expanding FLT3 inhibitor libraries should use this compound to probe the steric and electronic tolerance of the kinase active site at the meta-phenyl position, complementary to existing 3-fluoro, 4-chloro, and elaborated phenyl analogs. Class leads from the 3-fluorophenyl sub-series have achieved sub-nanomolar FLT3-ITD IC50 values and in vivo tumor regression [1].

Physicochemical Optimization for Cellular Permeability

With a predicted ACD/LogP of 3.44 and LogD (pH 7.4) of 3.58, the target compound is more lipophilic than its 4-chlorophenyl positional isomer (LogP 3.40, LogD 3.40) [1]. This difference, though modest, corresponds to a ~1.37× higher predicted bioconcentration factor and may translate to measurably different intracellular accumulation in cell-based assays. Teams optimizing passive membrane permeability for intracellular kinase targets should evaluate this compound head-to-head against the 4-chloro isomer to determine whether the meta-chloro substitution confers a permeability advantage in their specific cellular context.

Metabolic Stability Profiling in Liver Assays

The 5-tert-butyl-isoxazole group is predicted to confer greater resistance to oxidative metabolism compared to 5-methyl-isoxazole analogs, based on the established steric shielding effect of the tert-butyl moiety observed in related isouron metabolism studies (soil half-life 42–203 days) [1]. The 3-chlorophenyl substitution may further modulate CYP450-mediated metabolism relative to the 3-fluorophenyl or unsubstituted phenyl analogs. The target compound is well-suited for comparative intrinsic clearance measurements in human and rodent liver microsomes to quantify the metabolic stability contribution of the 3-chloro substituent within this scaffold.

Chemical Biology Probe Development

The combination of a kinase-modulating chemotype with a synthetically accessible 3-chlorophenyl handle makes this compound a suitable starting point for designing affinity chromatography probes or photoaffinity labeling reagents. The chlorine atom can potentially serve as a synthetic handle for further derivatization (e.g., Suzuki coupling) or as a mass spectrometry tag for metabolite identification. Multi-vendor availability at ≥95% purity with consistent storage specifications (2–8°C, sealed dry) ensures reliable supply for probe synthesis campaigns .

Application
Selection Property
Validation Focus
FLT3 kinase SAR expansion
3-Chlorophenyl substitution; validated FLT3 inhibitory scaffold
Kinase selectivity panel profiling
Cellular permeability profiling
Predicted higher lipophilicity vs 4-Cl isomer
Intracellular target engagement assays
Metabolic stability profiling
tert-Butyl steric shielding of isoxazole
Intrinsic clearance in liver microsomes
Chemical biology probe development
Synthetic accessibility; 3-chloro functional handle
Derivatization and tagging feasibility
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